Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-
Description
The compound Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)[1]benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS RN: 577765-14-1, InChIKey: IBNCJCVDZOIDQF-UHFFFAOYSA-N) features a benzothieno[2,3-d]pyrimidin core with a 4-oxohexahydro scaffold. Key structural elements include:
Properties
Molecular Formula |
C28H25N3O4S2 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C28H25N3O4S2/c1-3-12-31-27(33)25-17-9-5-7-11-23(17)37-26(25)30-28(31)36-15-24(32)29-19-14-21-18(13-22(19)34-2)16-8-4-6-10-20(16)35-21/h3-4,6,8,10,13-14H,1,5,7,9,11-12,15H2,2H3,(H,29,32) |
InChI Key |
IBNCJCVDZOIDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NC5=C(C6=C(S5)CCCC6)C(=O)N4CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives. The allyl group is introduced through an alkylation reaction, and the final acetamide derivative is obtained by reacting the intermediate with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted acetamide derivatives.
Scientific Research Applications
Pharmacological Properties
Research indicates that acetamide derivatives can exhibit various pharmacological properties due to their structural components. Some notable activities associated with similar compounds include:
- Anticancer Activity : Compounds with benzothieno and dibenzofuranyl structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Certain derivatives have demonstrated effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of similar benzothienopyrimidine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction . The unique structural features of acetamide derivatives may enhance their potency compared to simpler analogs.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2024) evaluated the antimicrobial properties of thioamide derivatives against common bacterial strains. The findings revealed that certain modifications in the acetamide structure significantly increased antibacterial activity . This suggests potential applications in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzothienopyrimidine | Contains benzothieno and pyrimidine rings | Known for anticancer properties |
| Thioacetamide | Simple thioamide structure | Used in organic synthesis |
| N,N-Dimethylacetamide | Contains an acetamide functional group | Common solvent in chemical processes |
The compound stands out due to its complex multi-ring structure and potential for diverse biological activities compared to simpler analogs .
Mechanism of Action
The mechanism of action of Acetamide,2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)1benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common pathways include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidin Core
Modifications at the 3-position of the pyrimidin core significantly alter electronic and steric properties:
Key Observations :
- Allyl vs. Aryl Substituents : The allyl group in the target compound and provides conformational flexibility, whereas aryl groups (e.g., 4-chlorophenyl in ) enhance rigidity and π-stacking.
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and ethoxy () groups donate electrons, while chlorine () withdraws electrons, affecting reactivity and binding.
Acetamide Group Modifications
The N-substituent on the acetamide moiety influences target affinity and pharmacokinetics:
- Dibenzofuranyl Group (Target Compound) : The fused aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors.
- Methylpyridinyl Group (CRCM5484, ) : Combines aromaticity with hydrogen-bonding capability via the pyridine nitrogen.
Biological Activity
Acetamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-allyl)benzothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic molecule characterized by its intricate multi-ring structure and thioamide functional group. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Chemical Structure
The chemical formula for this compound is , and it features several unique structural components:
- Benzothienopyrimidine Moiety : Known for its potential anticancer properties.
- Dibenzofuranyl Group : Associated with various pharmacological effects.
- Thioamide Functional Group : Impacts the reactivity and biological interactions of the compound.
Anticholinesterase Activity
Recent studies have highlighted the potential of acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease (AD) pathology. Inhibition of BChE can enhance cholinergic transmission and improve cognitive function in AD patients.
A study synthesized various substituted acetamide derivatives and evaluated their inhibitory effects on BChE. Among these derivatives, the compound 8c exhibited significant inhibition with an IC50 value of , demonstrating its potential as a therapeutic agent for AD .
Antimicrobial Properties
The structural components of this acetamide derivative suggest potential antimicrobial activity. Compounds with similar benzothieno and dibenzofuranyl structures have shown varying degrees of activity against gram-positive and gram-negative bacteria. For instance, some analogs demonstrated moderate efficacy against specific bacterial strains due to the presence of multiple methoxy groups which enhance solubility and bioavailability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8c | Benzothienopyrimidine + Thioamide | High BChE inhibition (IC50 = 3.94 μM) |
| Benzothienopyrimidine | Contains benzothieno and pyrimidine rings | Known for anticancer properties |
| Thioacetamide | Simple thioamide structure | Used in organic synthesis |
The presence of specific functional groups such as methoxy or piperidine moieties has been shown to enhance biological activity significantly .
Synthesis Methods
The synthesis of this acetamide derivative can be approached through various strategies:
- Thioamide Formation : Reaction between an amine and a thioketone.
- Cyclization Reactions : Formation of the benzothienopyrimidine core via cyclization methods.
- Functional Group Modifications : Introduction of methoxy or dibenzofuranyl groups through electrophilic substitutions.
Case Study 1: Inhibition Mechanism Analysis
A detailed kinetic study on compound 8c revealed that it acts as a mixed inhibitor of BChE. The Lineweaver-Burk plots indicated that both maximum velocity () and Michaelis constant () changed with increasing inhibitor concentration, suggesting complex interactions within the active site of the enzyme .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of structurally similar acetamide derivatives against various bacterial strains. The results showed that compounds with higher lipophilicity exhibited better membrane penetration and antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
